molecular formula C9H12N2O4S B12115259 Methyl 6-(N,N-dimethylsulfamoyl)nicotinate

Methyl 6-(N,N-dimethylsulfamoyl)nicotinate

Cat. No.: B12115259
M. Wt: 244.27 g/mol
InChI Key: OWSBNOHBRRGUDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(N,N-dimethylsulfamoyl)nicotinate is a nicotinic acid derivative featuring a methyl ester at the 3-position and a dimethylsulfamoyl (-SO₂N(CH₃)₂) substituent at the 6-position of the pyridine ring. The dimethylsulfamoyl group introduces steric bulk and polarity, which may influence solubility, stability, and biological activity compared to simpler substituents like methyl or methoxy groups .

Properties

IUPAC Name

methyl 6-(dimethylsulfamoyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-11(2)16(13,14)8-5-4-7(6-10-8)9(12)15-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSBNOHBRRGUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=NC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(N,N-dimethylsulfamoyl)nicotinate typically involves the esterification of 6-methylnicotinic acid with an alcohol solvent under acidic conditions. The reaction is carried out at a temperature range of 80-100°C to ensure complete esterification . The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of bulk manufacturing techniques, including the use of large reactors and continuous flow systems to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(N,N-dimethylsulfamoyl)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to a sulfonamide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfonamides.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

  • Peripheral Vasodilator :
    Methyl 6-(N,N-dimethylsulfamoyl)nicotinate acts as a peripheral vasodilator, enhancing local blood flow. This property is particularly useful in treating conditions related to poor circulation, such as muscle and joint pain. Its mechanism involves the dilation of peripheral blood capillaries, which can improve tissue perfusion and alleviate discomfort associated with ischemic conditions .
  • Pain Management :
    In clinical studies, methyl nicotinate formulations have been tested for their efficacy in pain relief. For instance, a combination of methyl nicotinate with comfrey root extract was found to significantly reduce pain in patients suffering from acute back pain compared to placebo treatments . This suggests that this compound could have similar applications in topical formulations aimed at pain management.

Case Study 1: Efficacy in Pain Relief

A multicenter randomized controlled trial investigated the effectiveness of a topical formulation containing methyl nicotinate for treating acute back pain. The study involved 379 patients and demonstrated that the combination treatment provided superior relief compared to placebo, highlighting the compound's potential in therapeutic applications for musculoskeletal pain .

Case Study 2: Enhanced Blood Collection

A study evaluated the use of methyl nicotinate solution to improve peripheral blood collection. The results indicated that local application significantly increased blood flow in treated areas, making it a promising approach for patients with difficulties in providing venous blood samples. This application could be particularly beneficial for individuals with venous access challenges .

Synthesis and Development

The synthesis of this compound typically involves reactions that modify nicotinic acid derivatives to enhance their pharmacological properties. Research into synthetic pathways is critical for developing more effective formulations and understanding structure-activity relationships.

Comparative Applications Table

Application AreaDescriptionSupporting Study/Source
Peripheral VasodilationEnhances local blood flow, useful in treating circulatory issues
Pain ManagementEffective in reducing acute pain when used topically
Blood Collection ImprovementFacilitates easier blood collection from patients

Mechanism of Action

The mechanism of action of Methyl 6-(N,N-dimethylsulfamoyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound is known to act as a peripheral vasodilator, enhancing local blood flow at the site of application. This effect is achieved through the induction of vasodilation in peripheral blood capillaries .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of Methyl 6-(N,N-dimethylsulfamoyl)nicotinate with structurally related nicotinate esters:

Compound Name Molecular Formula Molecular Weight Substituent at Position 6 Key Properties/Applications
This compound C₉H₁₁N₂O₄S 255.26 N,N-Dimethylsulfamoyl Hypothetical: Enhanced polarity, potential CNS applications (inferred from analogs)
Methyl 6-methylnicotinate C₈H₉NO₂ 151.16 Methyl Melting point: 34°C; used in topical analgesics and organic synthesis
Methyl 6-methoxynicotinate C₈H₉NO₃ 167.16 Methoxy Intermediate in pharmaceutical synthesis
Methyl 6-(p-tolyl)nicotinate C₁₄H₁₃NO₂ 227.26 p-Tolylsulfonamido Synthesized via photochemical reactions; 37% yield
Methyl 6-((4-fluoro-N-(pentan-3-yl)phenylsulfonamido)methyl)nicotinate C₁₉H₂₃FN₂O₄S 394.47 Fluorophenylsulfonamido High molecular weight; potential prodrug candidate

Key Observations:

  • Synthetic Accessibility : Analogs like Methyl 6-(p-tolyl)nicotinate are synthesized via photochemical reactions or sulfonylation, suggesting similar routes for the dimethylsulfamoyl derivative .

Stability and Hydrolysis

Nicotinate esters are prone to hydrolysis, particularly in biological systems. highlights that hydrolysis rates vary significantly:

  • Methyl nicotinate : Half-life >95 hours in human serum albumin (HSA) .
  • tert-Butyl nicotinate : Hydrolysis too slow to measure .
  • 2-Butoxyethyl nicotinate : Half-life <15 minutes .

The dimethylsulfamoyl group may sterically hinder esterase-mediated hydrolysis, extending half-life compared to simpler esters. However, its electron-withdrawing nature could accelerate hydrolysis under alkaline conditions, a hypothesis supported by the stability trends of sulfonamide-containing compounds .

Biological Activity

Methyl 6-(N,N-dimethylsulfamoyl)nicotinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pain relief and anti-inflammatory effects. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant clinical studies.

Chemical Structure and Properties

This compound is a derivative of methyl nicotinate, where the methyl group is replaced by a sulfamoyl group. The general structure can be represented as follows:

  • Chemical Formula : C12_{12}H16_{16}N2_{2}O3_{3}S
  • Molecular Weight : 276.34 g/mol

The biological activity of this compound can be attributed to its ability to act as a vasodilator and an anti-inflammatory agent .

  • Vasodilation : Similar to methyl nicotinate, this compound likely promotes vasodilation through the release of prostaglandins. Prostaglandin D2, released locally, mediates vascular smooth muscle relaxation, enhancing blood flow to the area of application .
  • Anti-inflammatory Effects : The sulfamoyl group may contribute to anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), particularly COX-2, which is involved in the inflammatory response .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics:

  • Absorption : Following topical application, it is expected to penetrate the skin effectively due to its lipophilic nature.
  • Distribution : Similar compounds have shown concentration in liver and adipose tissues, indicating potential systemic effects beyond local administration .
  • Metabolism : The compound undergoes hydrolysis to release nicotinic acid and methanol, which may have their own biological activities.

Clinical Studies

Several studies have investigated the efficacy of this compound in treating various conditions:

Case Study: Pain Relief

A randomized controlled trial assessed the effectiveness of a topical formulation containing this compound combined with comfrey root extract for treating acute back pain. The study involved 379 participants divided into three groups:

  • Combination Group : Cream containing both comfrey extract and methyl nicotinate.
  • Control Group : Cream with only methyl nicotinate.
  • Placebo Group : Cream without active ingredients.

Results indicated that the combination treatment significantly reduced pain compared to both control and placebo groups (p < 0.0001). This suggests enhanced efficacy when combined with herbal extracts .

Comparative Biological Activity

The following table summarizes the biological activities observed in related compounds:

CompoundActivity TypeEfficacyReference
Methyl NicotinateVasodilatorSignificant vasodilation observed
This compoundPain reliefSuperior efficacy in combination therapy
Other NicotinatesAntimicrobialModerate activity against bacterial strains

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 6-(N,N-dimethylsulfamoyl)nicotinate, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via multi-step protocols involving esterification and sulfamoylation. For example, intermediates like Methyl 6-(4-(methoxycarbonyl)-2-aminophenyl)nicotinate are prepared using Pd-catalyzed cross-coupling reactions, followed by HCl-mediated crystallization for purification . Characterization relies on 1H/13C NMR, high-resolution mass spectrometry (HRMS), and X-ray diffraction (XRD) to confirm regiochemistry and purity. Key spectral markers include downfield shifts for the sulfamoyl group (δ 3.0–3.2 ppm in 1H NMR) and carbonyl resonances (δ 165–170 ppm in 13C NMR) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • 1H/13C NMR : Focus on the sulfamoyl group’s singlet (δ 2.8–3.2 ppm for N,N-dimethyl protons) and ester carbonyl (δ ~165 ppm).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy.
  • XRD : Resolve spatial arrangement of the sulfamoyl and ester moieties to rule out steric clashes .
  • IR Spectroscopy : Validate ester C=O stretches (~1720 cm⁻¹) and sulfonamide S=O vibrations (~1350 cm⁻¹) .

Advanced Research Questions

Q. How does this compound function as a ligand in copper coordination complexes, and what structural features dictate its binding efficacy?

  • Methodological Answer : The sulfamoyl and pyridine nitrogen atoms act as donor sites, enabling N,N,N-tridentate coordination to Cu(I/II). Spatial control in frameworks like UiO-67 is achieved by tuning linker rigidity, as demonstrated by X-ray absorption spectroscopy (XAS) and EXAFS. Binding efficacy depends on steric accessibility of the sulfamoyl group and electronic effects from the ester moiety .

Q. What methodologies are employed to assess the hydrolytic stability of this compound under physiological conditions, and how do these findings inform its pharmacological applications?

  • Methodological Answer :

  • In vitro hydrolysis : Incubate the compound in simulated dermal fluid (pH 7.4, 37°C) and monitor degradation via LC-MS.
  • Enzyme kinetics : Use esterase inhibitors (e.g., phenylmethylsulfonyl fluoride) to identify enzymatic vs. non-enzymatic pathways.
  • Pharmacological relevance: Rapid hydrolysis (t1/2 ~3–10 minutes) suggests localized activity, as seen in methyl nicotinate analogs, where prostaglandin D2 release drives transient vasodilation .

Q. In studies reporting contradictory biological activities of nicotinate derivatives, how can researchers systematically evaluate the role of the N,N-dimethylsulfamoyl group in this compound?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Synthesize analogs lacking the sulfamoyl or dimethyl groups and compare bioactivity (e.g., receptor binding assays).
  • Computational modeling : Perform DFT calculations to assess electronic contributions of the sulfamoyl group to binding affinity.
  • Controlled degradation studies : Isolate hydrolysis products (e.g., nicotinic acid derivatives) to rule out metabolite-driven effects .

Q. What strategies are recommended for resolving discrepancies in reaction yields when using this compound in multi-step syntheses of heterocyclic compounds?

  • Methodological Answer :

  • Parameter optimization : Screen solvent polarity (e.g., DMF vs. THF) and temperature to minimize side reactions.
  • Intermediate trapping : Use quenching agents (e.g., methanol) to isolate reactive intermediates for NMR analysis.
  • Catalyst screening : Test Pd(II)/Cu(I) systems for cross-coupling steps, as residual catalyst can alter yields in downstream reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.